

# Introduction: The Strategic Importance of Substituted Pyrimidines

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## Compound of Interest

Compound Name: 4-Fluoro-6-methoxypyrimidine

Cat. No.: B1462852

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The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development. As an essential component of the nucleobases uracil, thymine, and cytosine, it is fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine ring a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds.[2] The synthetic versatility of the pyrimidine core allows for extensive structural diversification, leading to a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1]

**4-Fluoro-6-methoxypyrimidine** emerges as a particularly valuable synthetic intermediate within this class. The strategic placement of a fluorine atom and a methoxy group on the pyrimidine ring imparts unique electronic properties and provides reactive sites for further chemical modification. The fluorine atom, a bioisostere of a hydrogen atom with distinct electronic effects, can enhance metabolic stability and binding affinity. The methoxy group can also influence solubility and electronic distribution. This guide provides a comprehensive analysis of the core physicochemical properties of **4-Fluoro-6-methoxypyrimidine**, offering insights for researchers in drug discovery, chemical synthesis, and materials science.

## Molecular and Structural Characteristics

**4-Fluoro-6-methoxypyrimidine** is a disubstituted aromatic heterocycle. Its structure is defined by a pyrimidine ring functionalized with a fluorine atom at position 4 and a methoxy group at position 6.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>5</sub> FN <sub>2</sub> O
Molecular Weight	128.11 g/mol
IUPAC Name	4-Fluoro-6-methoxypyrimidine
Canonical SMILES	<chem>COC1=CC(=NC=N1)F</chem>
InChI Key	N/A
CAS Number	147505-18-8

Figure 1: 2D Chemical Structure of **4-Fluoro-6-methoxypyrimidine** (A representative 2D structure)

## Physical and Thermodynamic Properties

The physical state and thermal properties of a compound are critical for its handling, formulation, and reaction setup. While specific experimental data for **4-Fluoro-6-methoxypyrimidine** is not extensively published, we can infer its properties based on closely related analogs.

Property	Value (with notes)	Source
Appearance	Expected to be a white to off-white solid or liquid at room temperature.	Inferred from similar compounds
Melting Point	Not available. The related compound 4-Amino-5-fluoro-2-methoxypyrimidine has a melting point of 191-195 °C.	
Boiling Point	Not available. The analog 4-Chloro-6-methoxypyrimidine has a boiling point of 80 °C at 18 mmHg. The fluoro derivative is expected to have a comparable or slightly lower boiling point.	[3]
Density	Not available. The analog 4-Chloro-6-methoxypyrimidine has a density of 1.292 g/cm <sup>3</sup> .	[3]

Causality Behind the Properties: The substitution pattern significantly influences these physical properties. The presence of the polar pyrimidine ring and the electronegative fluorine and oxygen atoms allows for dipole-dipole interactions. However, the molecule's relatively small size and the lack of hydrogen bond donors suggest a moderate melting and boiling point compared to derivatives with amino or hydroxyl groups.

## Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectroscopic signature of **4-Fluoro-6-methoxypyrimidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.[4]

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and highly informative.
  - Aromatic Protons: Two signals are expected in the aromatic region (typically  $\delta$  8.0-9.0 ppm for pyrimidines). The proton at C2 (between the two nitrogen atoms) will likely appear as a singlet. The proton at C5 will appear as a doublet due to coupling with the adjacent fluorine atom ( $^3\text{J-HF}$ ).
  - Methoxy Protons: A sharp singlet corresponding to the three methyl protons of the methoxy group is expected around  $\delta$  3.9-4.1 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.
  - Aromatic Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon atom bonded to the fluorine (C4) will exhibit a large one-bond coupling constant ( $^1\text{J-CF}$ ), appearing as a doublet. The adjacent carbons (C5) will show smaller two-bond couplings ( $^2\text{J-CF}$ ).
  - Methoxy Carbon: A single signal for the methoxy carbon is expected in the range of  $\delta$  55-60 ppm.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum is a powerful tool for fluorinated compounds. A single signal is expected, as there is only one fluorine atom in the molecule. This signal will be split into a doublet due to coupling with the proton at C5 ( $^3\text{J-HF}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5] For **4-Fluoro-6-methoxypyrimidine**, the following characteristic absorption bands are anticipated:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3050-3150	C-H stretching	Aromatic C-H
~2850-2960	C-H stretching	Methoxy (CH <sub>3</sub> )
~1550-1600	C=N and C=C stretching	Pyrimidine ring
~1200-1300	C-O stretching	Aryl-ether (methoxy)
~1000-1100	C-F stretching	Aryl-fluoride

The analysis of IR spectra for substituted pyrimidines confirms that ring vibrations are often observed in the 1400-1600 cm<sup>-1</sup> region.[6][7]

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8]

- **Molecular Ion Peak (M<sup>+</sup>):** In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (128.11).
- **Fragmentation Pattern:** Common fragmentation pathways for pyrimidines involve the loss of small neutral molecules. For **4-Fluoro-6-methoxypyrimidine**, fragmentation could involve the loss of a methyl radical ( $\bullet\text{CH}_3$ ) from the methoxy group, followed by the loss of carbon monoxide (CO).

## Reactivity, Stability, and Handling

### Chemical Reactivity

The electronic nature of the pyrimidine ring, characterized by two electron-withdrawing nitrogen atoms, makes it electron-deficient. This deficiency is further enhanced by the electronegative fluorine atom at the C4 position. Consequently, the primary mode of reactivity is nucleophilic aromatic substitution (S<sub>N</sub>Ar). The fluorine atom is a good leaving group, making the C4 position susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This

reactivity is the foundation of its utility as a synthetic building block for creating more complex, biologically active molecules.[9][10]

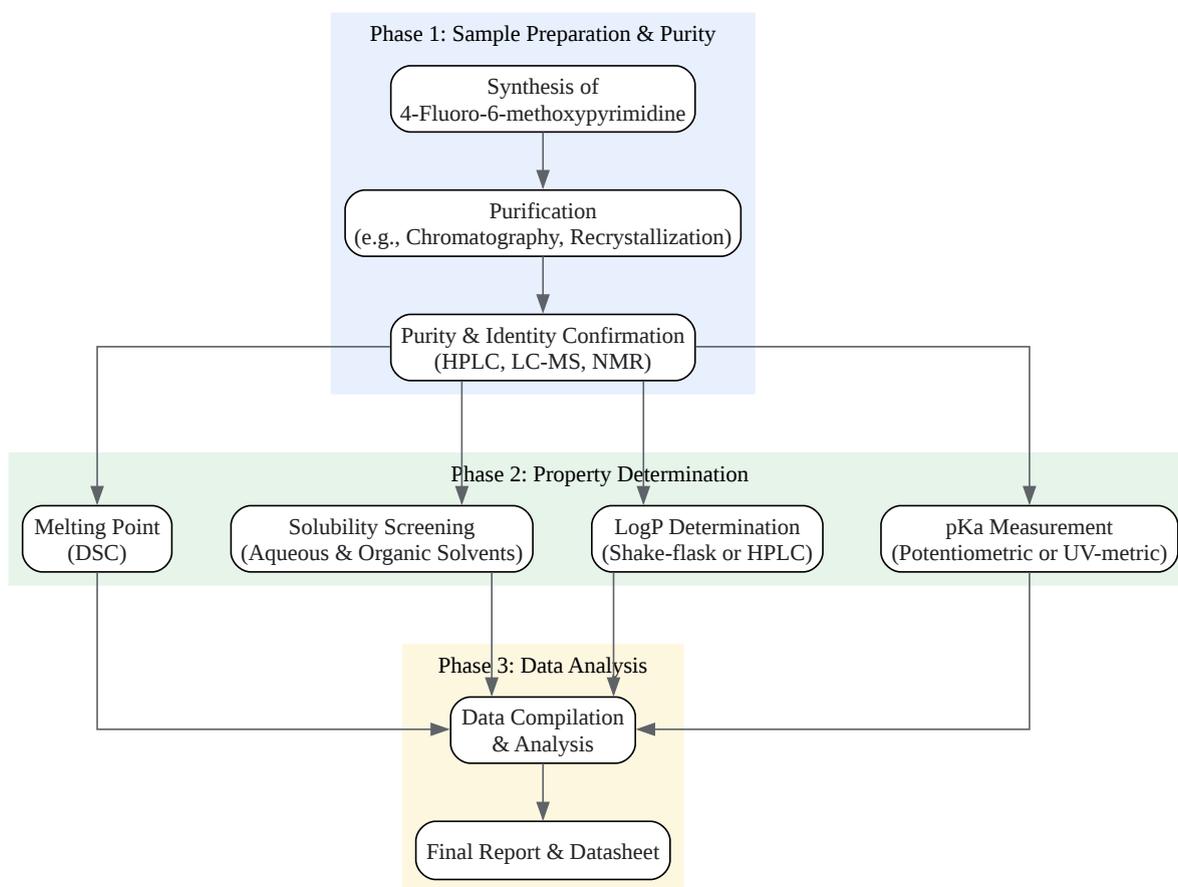
## Stability and Storage

Like many halogenated heterocyclic compounds, **4-Fluoro-6-methoxypyrimidine** should be handled with care.

- **Storage:** It is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture or air.
- **Thermal Stability:** While specific data is unavailable, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NO<sub>x</sub>), hydrogen fluoride (HF), and carbon oxides.[11]

## Experimental Workflow for Physicochemical Characterization

A robust and validated experimental workflow is crucial for accurately determining the physicochemical properties of any new chemical entity. The following diagram illustrates a generalized workflow.



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Caption: Generalized workflow for physicochemical property determination.

## Step-by-Step Protocol Example: Melting Point Determination via Differential Scanning Calorimetry (DSC)

- Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
- Sample Preparation: Accurately weigh 1-3 mg of high-purity (>98%) **4-Fluoro-6-methoxypyrimidine** into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
- Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
- Data Acquisition: Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak on the thermogram.
- Data Analysis: The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Justification of Method: DSC is a highly accurate and reproducible method for determining thermal transitions. It requires only a small amount of sample and provides both the melting point and the enthalpy of fusion, which is a measure of the crystal lattice energy.

## Applications in Drug Discovery and Chemical Synthesis

The true value of **4-Fluoro-6-methoxypyrimidine** lies in its application as a versatile building block. The pyrimidine core is prevalent in a multitude of approved drugs, and this specific derivative offers chemists a strategic starting point for synthesizing novel compounds.<sup>[1]</sup>

- Scaffold for Kinase Inhibitors: The pyrimidine ring is a common hinge-binding motif in many kinase inhibitors used in oncology. The C4 position can be functionalized with various amine-containing groups to generate libraries of potential inhibitors.
- Antiviral and Antimicrobial Agents: By modifying the C4 and C2 positions, researchers can synthesize analogs of nucleosides or other compounds that interfere with viral or bacterial replication pathways.<sup>[9]</sup>

- Fine-Tuning of Physicochemical Properties: The fluorine atom can be used to block metabolic oxidation at that position, improving the pharmacokinetic profile of a drug candidate. It can also modulate the pKa of nearby functional groups, which can be critical for target engagement and cell permeability.

## Safety and Handling Precautions

Based on safety data sheets for structurally similar halogenated pyrimidines, **4-Fluoro-6-methoxypyrimidine** should be handled with appropriate precautions.[\[12\]](#)[\[13\]](#)

- Hazard Statements:
  - H315: Causes skin irritation.[\[12\]](#)[\[13\]](#)
  - H319: Causes serious eye irritation.[\[12\]](#)[\[13\]](#)
  - H335: May cause respiratory irritation.[\[12\]](#)
- Precautionary Measures:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[12\]](#)
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[12\]](#)  
[\[13\]](#)
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[12\]](#)
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[12\]](#)

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood.

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